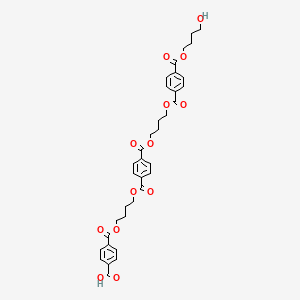

Linear PBT Trimer

Description

Properties

Molecular Formula |

C36H38O13 |

|---|---|

Molecular Weight |

678.7 g/mol |

IUPAC Name |

4-[4-[4-[4-[4-(4-hydroxybutoxycarbonyl)benzoyl]oxybutoxycarbonyl]benzoyl]oxybutoxycarbonyl]benzoic acid |

InChI |

InChI=1S/C36H38O13/c37-19-1-2-20-45-33(41)27-11-13-28(14-12-27)34(42)48-23-5-6-24-49-36(44)30-17-15-29(16-18-30)35(43)47-22-4-3-21-46-32(40)26-9-7-25(8-10-26)31(38)39/h7-18,37H,1-6,19-24H2,(H,38,39) |

InChI Key |

AIWZIHMYQSGKIY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)C(=O)OCCCCOC(=O)C2=CC=C(C=C2)C(=O)OCCCCOC(=O)C3=CC=C(C=C3)C(=O)OCCCCO |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Physical and Chemical Properties of Linear PBT Trimer

This technical guide provides a comprehensive overview of the physical and chemical properties of linear polybutylene terephthalate (PBT) trimer. Due to the limited availability of data on the isolated linear trimer, this document synthesizes information from studies on PBT polymer and its oligomers, with a focus on contrasting linear and cyclic forms where information is available.

Introduction to PBT and its Oligomers

Polybutylene terephthalate (PBT) is a semi-crystalline thermoplastic polyester known for its excellent mechanical and thermal properties.[1][2] During the synthesis of PBT, a variety of low molecular weight species known as oligomers are formed, including both linear and cyclic structures.[3][4] While cyclic oligomers have been more extensively studied, linear oligomers are also present and have been identified in analyses of PBT materials.[3][4] The this compound represents a molecule consisting of three repeating units of butylene terephthalate in a linear chain.

Estimated Physical and Chemical Properties of this compound

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value/Characteristic | Rationale/Context |

| Molecular Formula | C36H38O13 | Based on three butylene terephthalate units with hydroxyl and carboxylic acid end groups. |

| Molecular Weight | 678.68 g/mol | Calculated from the molecular formula. |

| Physical State | Likely a solid at room temperature | PBT is a solid polymer, and its oligomers are expected to have higher melting points than the monomers. |

| Melting Point | Lower than PBT polymer (223 °C)[2] | Oligomers generally have lower melting points than their corresponding high molecular weight polymers. |

| Boiling Point | High; likely decomposes before boiling | Polyesters with high molecular weights tend to decompose at high temperatures. |

| Density | Similar to PBT polymer (~1.3-1.4 g/cm³)[1] | The density is not expected to significantly deviate from the bulk polymer. |

| Solubility | Soluble in solvents like dichloromethane and hexafluoroisopropanol (HFIP).[5] Limited solubility in water, but can hydrolyze at elevated temperatures.[3][6] | Solubility is a key factor in the extraction and analysis of PBT oligomers. |

| Chemical Reactivity | Susceptible to hydrolysis, especially at elevated temperatures and in acidic or basic conditions.[3][6] Can undergo further condensation to form higher molecular weight PBT. | The ester linkages are the primary sites of chemical reactivity. |

Synthesis of this compound

A specific, targeted synthesis for the this compound is not commonly described. Instead, it is formed as a byproduct during the standard synthesis of PBT polymer through polycondensation.

The primary method for producing PBT is the polycondensation of 1,4-butanediol and terephthalic acid or its dimethyl ester.[1] This process inherently yields a mixture of high molecular weight polymer and various linear and cyclic oligomers.

Diagram 1: General Synthesis of PBT and Formation of Oligomers

Caption: General synthesis of PBT via polycondensation, leading to the formation of the polymer and various oligomers.

A general laboratory-scale synthesis of PBT that produces oligomers is as follows:

-

Reactant Charging: Terephthalic acid and an excess of 1,4-butanediol are charged into a reaction vessel equipped with a stirrer, a condenser, and a nitrogen inlet.

-

Esterification: The mixture is heated to a temperature of 180-220°C under a nitrogen atmosphere. Water is distilled off as the esterification reaction proceeds.

-

Polycondensation: A polycondensation catalyst (e.g., a titanium or tin compound) is added. The temperature is gradually increased to 240-260°C, and a vacuum is applied to remove the excess 1,4-butanediol and facilitate the chain-growth reaction.

-

Product Isolation: The resulting viscous polymer melt is extruded and cooled. This product contains a mixture of high molecular weight PBT and low molecular weight linear and cyclic oligomers.

Characterization of this compound

The characterization of the this compound typically occurs in the context of analyzing the oligomer content of PBT materials, often in migration studies for food contact applications.[3][4]

Table 2: Techniques for the Characterization of Linear PBT Oligomers

| Technique | Purpose | Observations for Linear PBT Oligomers |

| High-Performance Liquid Chromatography (HPLC) | Separation of oligomers from the polymer and from each other.[3] | Linear oligomers can be separated from cyclic oligomers and other components of the PBT extract. |

| Mass Spectrometry (MS) | Identification and structural elucidation based on mass-to-charge ratio.[3][7] | Provides the molecular weight of the linear trimer and its fragments, confirming its structure. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural analysis. | While detailed spectra for the isolated linear trimer are scarce, NMR is a powerful tool for structural confirmation of PBT oligomers in general. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups.[8] | The FTIR spectrum would show characteristic ester carbonyl and aromatic C-H stretches, similar to PBT polymer. |

Diagram 2: Experimental Workflow for the Characterization of Linear PBT Oligomers

Caption: A typical workflow for the extraction and characterization of linear PBT oligomers from a polymer sample.

The following is a generalized protocol for the extraction and analysis of linear PBT oligomers from a PBT sample:

-

Sample Preparation: The PBT material is typically ground or pelletized to increase the surface area for extraction.

-

Solvent Extraction: The prepared sample is subjected to solvent extraction, often using dichloromethane, in an ultrasonic bath for several hours.[5]

-

Filtration and Concentration: The extract is filtered to remove any solid polymer particles. The solvent is then evaporated under reduced pressure to concentrate the oligomeric fraction.

-

HPLC-MS Analysis: The concentrated extract is redissolved in a suitable solvent and injected into an HPLC system coupled with a mass spectrometer. A gradient elution program is typically used to separate the various oligomers. The mass spectrometer is used to identify the this compound based on its specific mass-to-charge ratio.

Conclusion

The this compound is an inherent component of polybutylene terephthalate, formed during its synthesis. While specific data on its isolated physical and chemical properties are limited, its characteristics can be inferred from the broader knowledge of PBT and its oligomers. The primary context for the study of linear PBT oligomers is in the analysis of PBT materials, particularly for applications where the migration of low molecular weight species is a concern. The methodologies for its extraction and identification are well-established, relying on standard analytical techniques such as HPLC and mass spectrometry. Further research into the isolated properties of the this compound could provide a more complete understanding of its behavior and impact in various applications.

References

- 1. specialchem.com [specialchem.com]

- 2. Polybutylene terephthalate - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Study investigates quantity and risk of oligomers in PBT | Food Packaging Forum [foodpackagingforum.org]

- 6. Linear and cyclic oligomers in polybutylene terephthalate for food contact materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oligomers in polybutylene terephthalate for food contact-strategies on identification, quantification, and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isolation, Characterization and Structural Elucidation of Polybutylene Terephthalate Cyclic Oligomers and Purity Assessment Using a 1H qNMR Method - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Isolation of Linear Polybutylene Terephthalate (PBT) Trimer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and isolation of linear polybutylene terephthalate (PBT) trimer. Due to a lack of specific published protocols for the targeted synthesis of linear PBT trimer, this guide presents a rational, stepwise synthetic approach based on established principles of polyester chemistry. The isolation and purification procedures are adapted from established methods for separating PBT oligomers.

Introduction

Polybutylene terephthalate (PBT) is a semicrystalline thermoplastic polyester with significant commercial applications. During the polymerization process, a variety of low molecular weight oligomers, both cyclic and linear, are formed. While much research has focused on the isolation and characterization of cyclic PBT oligomers, the targeted synthesis and isolation of specific linear oligomers, such as the trimer, are less documented. Access to pure, well-characterized linear PBT oligomers is crucial for various research applications, including their use as analytical standards, in toxicological studies, and for understanding the fundamental properties of PBT materials.

This guide details a proposed two-step synthetic pathway to produce this compound with hydroxyl end-groups, followed by a robust isolation and purification protocol using preparative high-performance liquid chromatography (HPLC).

Proposed Synthesis of this compound

The proposed synthesis is a stepwise approach designed to control the oligomer length and ensure linearity. The overall reaction involves the sequential esterification of terephthaloyl chloride and 1,4-butanediol.

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are proposed and should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acid chloride.

This procedure is adapted from the general principle of mono-esterification of terephthalic acid derivatives.[1]

-

Reaction Setup: To a dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,4-butanediol (e.g., 5 equivalents) and anhydrous dichloromethane (CH₂Cl₂). Cool the solution to 0°C in an ice bath.

-

Addition of Reactants: Dissolve terephthaloyl chloride (1 equivalent) and pyridine (1 equivalent) in anhydrous CH₂Cl₂. Add this solution dropwise to the cooled 1,4-butanediol solution over a period of 1-2 hours with vigorous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

-

Work-up:

-

Quench the reaction by adding cold, dilute hydrochloric acid (e.g., 1 M HCl) to neutralize the pyridine.

-

Separate the organic layer in a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to isolate the mono-esterified product.

This procedure is based on the principles of step-growth polymerization.[2][3]

-

Reaction Setup: In a similar setup as described in 3.1, dissolve the purified mono(4-hydroxybutyl) terephthalate (2 equivalents) and pyridine (2 equivalents) in anhydrous CH₂Cl₂ and cool to 0°C.

-

Dimer Formation: Slowly add a solution of terephthaloyl chloride (1 equivalent) in anhydrous CH₂Cl₂ to the reaction mixture. Stir at 0°C for 2 hours, then allow to warm to room temperature and stir for another 4-6 hours. This forms the dimer intermediate which is terminated with an acid chloride and a hydroxyl group.

-

Trimer Formation: To the solution containing the dimer intermediate, add 1,4-butanediol (at least 2 equivalents) and additional pyridine (2 equivalents). Stir at room temperature for 12-16 hours to form the hydroxyl-terminated linear trimer.

-

Work-up and Preliminary Purification:

-

Perform an acidic work-up as described in step 3.1.4.

-

Concentrate the dried organic phase to obtain the crude product mixture, which will contain the desired linear trimer along with other oligomers and unreacted starting materials.

-

Isolation and Purification of this compound

The isolation of the this compound from the crude reaction mixture requires a high-resolution separation technique. Preparative HPLC is the preferred method, adapted from protocols used for cyclic PBT oligomers.[4][5]

Diagram of the Isolation and Purification Workflow:

Caption: Workflow for the isolation of this compound.

-

Sample Preparation: Dissolve the crude product in a suitable solvent. 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) is an excellent solvent for PBT oligomers, often mixed with chloroform.[6] Filter the solution through a 0.45 µm PTFE membrane filter before injection.

-

Instrumentation:

-

System: Automated preparative HPLC system with a diode array detector (DAD) and a fraction collector.

-

Column: A C18 semi-preparative or preparative column is suitable.

-

Mobile Phase: A gradient of acetonitrile and water is typically effective.[4]

-

Detection: Monitor the elution at a wavelength where the terephthalate moiety absorbs, typically around 254 nm.

-

-

Gradient Elution Program (Example):

-

Start with a mobile phase composition of 50% acetonitrile in water.

-

Linearly increase to 95% acetonitrile over 25-30 minutes.

-

Hold at 95% acetonitrile for 5 minutes.

-

Return to initial conditions and equilibrate the column before the next injection.

-

The flow rate will depend on the column dimensions, typically in the range of 10-20 mL/min for preparative scale.

-

-

Fraction Collection: Collect fractions corresponding to the peak of the target linear trimer, as identified by preliminary analytical HPLC-MS runs.

-

Post-Purification: Combine the collected fractions containing the pure compound. Remove the solvents using a rotary evaporator, followed by drying under a stream of nitrogen or in a vacuum oven at a moderate temperature (e.g., 40-50°C).

Characterization and Data

Comprehensive characterization is essential to confirm the identity and purity of the isolated this compound. The following tables summarize typical characterization data for PBT oligomers, which can serve as a reference.

Table 1: Purity and Thermal Properties of PBT Oligomers (Note: Data primarily from isolated cyclic oligomers, as it is the most readily available in literature. Linear oligomers are expected to have different melting points but similar purity assessment methods apply.)

| Oligomer | Purity (%) | Melting Point (Tₘ, °C) | Data Source |

| Cyclic Dimer | - | 227.3 | [4] |

| Cyclic Trimer | 97.0 (±1.1) | 160.7 | [4] |

| Cyclic Tetramer | 96.1 (±1.2) | 275.9 | [4] |

| Cyclic Pentamer | - | 200.2 | [4] |

Table 2: Spectroscopic Data for PBT Oligomer Characterization (Note: The key spectroscopic features will be present in both linear and cyclic oligomers.)

| Technique | Key Features and Observations | Data Source |

| ¹H NMR | Signals corresponding to aromatic protons of the terephthalate unit (~8.1 ppm) and methylene protons of the 1,4-butanediol unit (~4.4 ppm and ~1.9 ppm). For hydroxyl-terminated linear trimer, signals for the terminal CH₂-OH groups would be expected. | [4] |

| ¹³C NMR | Resonances for carbonyl carbons (~165 ppm), aromatic carbons (~130-135 ppm), and aliphatic carbons of the butanediol unit. | [4] |

| FTIR | Characteristic peaks for C=O stretching of the ester group (~1715 cm⁻¹), C-O stretching (~1270 cm⁻¹ and ~1100 cm⁻¹), and aromatic C-H stretching (~3060 cm⁻¹). | [4] |

| Mass Spec (HR-MS) | The protonated molecular ion [M+H]⁺ would be the primary species observed. For the this compound (C₃₈H₄₂O₁₂), the expected exact mass would be a key identifier. | [4] |

Conclusion

This guide outlines a detailed, albeit proposed, technical framework for the synthesis and isolation of this compound. The stepwise synthetic approach offers a logical pathway to control the oligomer's structure, while the adapted preparative HPLC method provides a robust means for its purification. The successful execution of these protocols will enable researchers to obtain pure this compound, facilitating further studies into the chemical, physical, and toxicological properties of PBT and its oligomers. It is recommended that all synthetic steps and the final product be rigorously analyzed using modern analytical techniques to confirm the desired structure and purity.

References

- 1. researchgate.net [researchgate.net]

- 2. epub.jku.at [epub.jku.at]

- 3. New bio-based monomers: tuneable polyester properties using branched diols from biomass - Faraday Discussions (RSC Publishing) DOI:10.1039/C7FD00057J [pubs.rsc.org]

- 4. Isolation, Characterization and Structural Elucidation of Polybutylene Terephthalate Cyclic Oligomers and Purity Assessment Using a 1H qNMR Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Thermal Degradation Products of Polybutylene Terephthalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polybutylene terephthalate (PBT) is a semi-crystalline thermoplastic polyester widely utilized in various industries due to its excellent mechanical, thermal, and electrical properties. Understanding its behavior at elevated temperatures is crucial for predicting its performance, ensuring product stability, and developing effective recycling and waste management strategies. This technical guide provides a comprehensive overview of the thermal degradation products of PBT, the underlying degradation mechanisms, and the analytical techniques employed for their characterization.

Mechanism of Thermal Degradation

The primary thermal degradation mechanism for polybutylene terephthalate is a non-radical chain scission process known as β-hydrogen transfer or ester pyrolysis .[1][2] This reaction involves a six-membered cyclic transition state, leading to the cleavage of the ester linkage and the formation of a carboxylic acid end group and a vinyl ether end group. The vinyl ether is unstable and subsequently rearranges to form 1,3-butadiene and a carboxyl-terminated PBT chain.

At temperatures below 290°C, the formation of cyclic oligomers through a ring-chain equilibration mechanism can also occur.[1] However, at higher temperatures, the β-hydrogen transfer mechanism dominates the degradation pathway.[1]

Thermal Degradation Products

The thermal degradation of PBT yields a variety of volatile and non-volatile products. The primary products are a direct consequence of the β-hydrogen transfer mechanism.

Major Degradation Products

The main gaseous and liquid products identified from the thermal degradation of PBT include:

-

1,3-Butadiene: A major volatile product formed from the butanediol segment of the polymer chain.[1][3]

-

Carbon Dioxide (CO₂): Results from the decarboxylation of carboxylic acid end groups formed during degradation.[3]

-

Terephthalic Acid: A solid residue and a primary product from the aromatic portion of the PBT chain.[4]

-

Benzoic Acid: Formed through further decomposition of terephthalic acid.

-

Tetrahydrofuran (THF): Can be formed under certain conditions, particularly in the presence of catalysts or in aqueous environments.[4]

-

Oligomers: Unsaturated oligomers with various end groups (carboxyl/carboxyl, carboxyl/allyl, and allyl/allyl) are also formed.[1]

Quantitative Analysis of Degradation Products

The yield of each degradation product is highly dependent on the temperature, heating rate, and atmosphere. The following tables summarize the quantitative data on PBT thermal degradation.

Table 1: Weight Loss of PBT at Different Isothermal Temperatures for 60 minutes. [1]

| Temperature (°C) | Weight Loss (%) |

| 290 | 0.5 |

| 300 | 1.0 |

| 320 | 8.0 |

| 350 | 30.0 |

Table 2: Relative Abundance of Gaseous Products from PBT Thermal Degradation. [3]

| Product | Relative Abundance (%) |

| 1,3-Butadiene | Increased dramatically with catalyst |

| Carbon Monoxide | Present |

| Carbon Dioxide | Present |

| 1-Butene | Present |

| 2-Butene | Present |

| Ethane | Present |

Note: The study did not provide specific percentages but noted a significant increase in 1,3-butadiene with the use of a CuCl₂ catalyst.

Experimental Protocols for Analysis

A variety of analytical techniques are employed to study the thermal degradation of PBT. The most common methods include Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS), Thermogravimetric Analysis (TGA), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful technique for identifying the volatile and semi-volatile degradation products of polymers.

Methodology:

-

Sample Preparation: A small amount of the PBT sample (approximately 100-200 µg) is placed in a quartz sample tube.[5] No extensive sample preparation is typically required.[5]

-

Pyrolysis: The sample is rapidly heated to a high temperature (e.g., 600 °C) in an inert atmosphere (e.g., helium) within a pyrolyzer.[6] This thermally fragments the polymer into smaller, more volatile molecules.

-

Gas Chromatography: The pyrolysis products are swept into a gas chromatograph and separated based on their boiling points and interactions with the stationary phase of the capillary column (e.g., a non-polar (5%-Phenyl)-methylpolysiloxane stationary phase like DB-5 or HP-5).[6] A typical temperature program starts at 50°C, holds for 2 minutes, then ramps at 13°C/min to 300°C and holds for 15 minutes.[6]

-

Mass Spectrometry: The separated components are introduced into a mass spectrometer, typically operated in electron ionization (EI) mode.[6] The resulting mass spectra provide a "fingerprint" of each compound, allowing for their identification by comparison with spectral libraries.

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability of a material by measuring its weight change as a function of temperature in a controlled atmosphere.

Methodology:

-

Sample Preparation: A small, representative sample of PBT (typically 5-20 mg) is weighed into a tared TGA pan (e.g., aluminum oxide).[7]

-

Analysis: The sample is placed in the TGA furnace and heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., room temperature to 800 °C).[8] The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to study thermal degradation, or in an oxidative atmosphere (e.g., air) to assess oxidative stability.[9][10]

-

Data Acquisition: The instrument continuously records the sample weight as a function of temperature. The resulting thermogram plots the percentage of initial weight remaining versus temperature. The derivative of this curve (DTG) shows the rate of weight loss and helps to identify the temperatures of maximum degradation rates.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is a soft ionization technique used to analyze large, non-volatile molecules like oligomers formed during the initial stages of thermal degradation.

Methodology:

-

Sample Preparation: The degraded PBT sample is mixed with a matrix compound (e.g., 2,4,6-trihydroxyacetophenone - THAP) and a cationizing agent (e.g., sodium trifluoroacetate) in a suitable solvent.[11][12] A small volume of this mixture is spotted onto a MALDI target plate and allowed to dry, forming a co-crystal of the sample and matrix.[12] For insoluble samples, a solvent-free method of grinding the polymer, matrix, and cationizing agent together and pressing them into a pellet can be used.[13]

-

Desorption and Ionization: The sample spot is irradiated with a pulsed laser. The matrix absorbs the laser energy, leading to the desorption and ionization of the analyte molecules, typically as singly charged ions.

-

Time-of-Flight Analysis: The ions are accelerated into a field-free drift tube. The time it takes for an ion to reach the detector is proportional to its mass-to-charge ratio. This allows for the determination of the molecular weights of the oligomeric degradation products.

Conclusion

The thermal degradation of polybutylene terephthalate is a complex process primarily driven by the β-hydrogen transfer mechanism, resulting in the formation of 1,3-butadiene, carbon dioxide, terephthalic acid, and various oligomeric species. The quantitative distribution of these products is highly dependent on the degradation conditions. A combination of analytical techniques, including Py-GC/MS, TGA, and MALDI-TOF MS, provides a comprehensive understanding of the degradation pathways and the resulting products. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers and scientists in the fields of polymer science, materials science, and drug development for characterizing the thermal stability and degradation behavior of PBT.

References

- 1. researchgate.net [researchgate.net]

- 2. digital.csic.es [digital.csic.es]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. forensicresources.org [forensicresources.org]

- 7. epfl.ch [epfl.ch]

- 8. mdpi.com [mdpi.com]

- 9. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 10. azom.com [azom.com]

- 11. researchgate.net [researchgate.net]

- 12. Characterization of Synthetic Polymers via Matrix Assisted Laser Desorption Ionization Time of Flight (MALDI-TOF) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

Linear PBT Trimer as a Non-Intentionally Added Substance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polybutylene terephthalate (PBT) is a widely utilized thermoplastic polyester in various applications, including food contact materials (FCMs), medical devices, and pharmaceutical packaging. During the polymerization process of PBT, the formation of low molecular weight oligomers is an unavoidable side reaction. These oligomers, not intentionally added to the final product, are classified as non-intentionally added substances (NIAS). Among these, the linear PBT trimer is of particular interest due to its potential to migrate from the polymer matrix into contacting substances, such as food, beverages, or pharmaceutical formulations. This technical guide provides an in-depth overview of the this compound as a NIAS, focusing on its formation, analytical detection, migration characteristics, and toxicological risk assessment.

Formation and Chemical Properties of this compound

The this compound is formed during the polycondensation of 1,4-butanediol and terephthalic acid or its dimethyl ester.[1] It consists of three repeating monomer units of butylene terephthalate linked in a linear chain. The manufacturing process, including temperature, pressure, and catalyst type, can influence the quantity and profile of oligomers formed.[2] While cyclic oligomers often constitute the majority of the total oligomer content in PBT, linear oligomers are also present and can be relevant for migration, particularly into aqueous environments.[3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | Varies based on end-groups (e.g., hydroxyl, carboxyl) | N/A |

| Molecular Formula | C36H38O13 (example with hydroxyl and carboxyl end-groups) | N/A |

| Molecular Weight | 678.68 g/mol (example with hydroxyl and carboxyl end-groups) | N/A |

| General Classification | Non-Intentionally Added Substance (NIAS) | [4] |

Analytical Methodologies for Detection and Quantification

The identification and quantification of the this compound in polymer matrices and migration solutions are primarily achieved through advanced chromatographic techniques coupled with mass spectrometry.

Experimental Protocol: High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)

This protocol outlines a general procedure for the analysis of PBT oligomers, including the linear trimer, in food simulants.

Objective: To identify and quantify the this compound that has migrated from a PBT-based food contact material into a food simulant.

Materials:

-

PBT food contact material sample

-

Food simulants (e.g., 10% ethanol, 50% ethanol, olive oil)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (MS grade)

-

Reference standard for PBT oligomers (if available)

-

HPLC system coupled to a mass spectrometer (e.g., Q-TOF MS or Orbitrap MS)

-

Analytical column (e.g., C18 reversed-phase)

Procedure:

-

Migration Test:

-

Expose the PBT food contact material to the selected food simulant under conditions representative of its intended use (e.g., 10 days at 40°C for general long-term storage, or 2 hours at 70°C for hot-fill applications).[5] The surface area to volume ratio should be controlled according to regulatory guidelines.

-

-

Sample Preparation:

-

For aqueous food simulants (e.g., 10% ethanol), an aliquot of the migration solution may be directly injected or pre-concentrated using solid-phase extraction (SPE) if low detection limits are required.

-

For fatty food simulants (e.g., olive oil), a liquid-liquid extraction or a solvent-based precipitation method is typically employed to separate the oligomers from the fatty matrix.

-

-

HPLC-MS Analysis:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more non-polar oligomers.

-

Column: A C18 reversed-phase column is commonly used for the separation of PBT oligomers.

-

Mass Spectrometry: The mass spectrometer is operated in positive ion mode with electrospray ionization (ESI). Data is acquired in full scan mode for identification of potential oligomers and in tandem MS (MS/MS) mode for structural confirmation.

-

-

Quantification:

-

Quantification is ideally performed using a calibration curve of a certified reference standard for the this compound. In the absence of a specific standard, semi-quantification can be carried out using a surrogate standard with a similar chemical structure and response factor.[4]

-

References

- 1. Risk assessment of oligomers and potentially harmful chemical compounds from food packaging simulated using an in vitro digestion model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Study investigates quantity and risk of oligomers in PBT | Food Packaging Forum [foodpackagingforum.org]

- 3. researchgate.net [researchgate.net]

- 4. mosh-moah.de [mosh-moah.de]

- 5. tandfonline.com [tandfonline.com]

Formation Mechanism of Polybutylene Terephthalate (PBT) Oligomers During Polymerization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polybutylene terephthalate (PBT), a semi-crystalline thermoplastic polyester, is widely utilized in various industrial applications. During its synthesis via polycondensation, the formation of low molecular weight species, known as oligomers, is an unavoidable phenomenon. These oligomers, both linear and cyclic in nature, can significantly influence the final properties of the polymer, including its thermal stability, mechanical strength, and processability. For applications in sensitive fields such as medical devices and drug delivery systems, the presence and potential migration of these oligomers are of critical concern. This technical guide provides a comprehensive overview of the formation mechanisms of PBT oligomers during polymerization, detailing the underlying chemical reactions, influencing process parameters, and analytical methodologies for their characterization.

Introduction to PBT Polymerization

PBT is primarily synthesized through a two-stage melt polycondensation process. The initial stage involves either the direct esterification of terephthalic acid (TPA) with 1,4-butanediol (BDO) or the transesterification of dimethyl terephthalate (DMT) with BDO.[1] This is followed by a second stage of polycondensation under high vacuum and elevated temperatures to increase the molecular weight of the polymer.[1]

The overall chemical reaction for PBT synthesis can be summarized as follows:

Throughout this process, a competing set of reactions leads to the formation of a range of low molecular weight oligomers.

Types of PBT Oligomers

PBT oligomers are broadly classified into two main categories:

-

Linear Oligomers: These are short-chain versions of the PBT polymer, typically with varying degrees of polymerization and end-groups (e.g., hydroxyl or carboxyl).

-

Cyclic Oligomers: These are ring-structured molecules formed by intramolecular cyclization reactions. Cyclic oligomers are a significant component of the total oligomer content in PBT.[2]

Studies have identified a series of cyclic oligomers, with the cyclic dimer and trimer being the most abundant.[3]

Core Formation Mechanisms of PBT Oligomers

The formation of PBT oligomers is a complex process governed by a delicate interplay of reaction kinetics and thermodynamics. The primary mechanisms involved are intramolecular and intermolecular transesterification (ester interchange) reactions.

Intramolecular Transesterification (Backbiting)

Intramolecular transesterification, often referred to as "backbiting," is the principal pathway for the formation of cyclic oligomers. In this reaction, a terminal hydroxyl group of a growing polymer chain attacks an ester linkage within the same chain, leading to the cleavage of a cyclic oligomer and a shorter polymer chain.

This process is thermodynamically driven and is in equilibrium with the linear polymer chains. The position of this equilibrium is influenced by factors such as temperature, pressure, and catalyst concentration.

Intermolecular Transesterification

Intermolecular transesterification involves the reaction between two polymer chains. This can lead to a redistribution of molecular weights, including the formation of shorter linear oligomers. This reaction is also a key step in the overall polycondensation process, contributing to the increase in the average molecular weight of the polymer.

Key Influencing Factors

Several process parameters significantly impact the rate and extent of oligomer formation:

-

Temperature: Higher temperatures generally favor the formation of cyclic oligomers by promoting the thermodynamically driven backbiting reactions.[4]

-

Catalyst: The type and concentration of the catalyst play a crucial role. Catalysts, typically titanium, tin, or antimony compounds, accelerate both the main polymerization reactions and the side reactions leading to oligomer formation.[5][6] The choice of catalyst can influence the selectivity towards linear versus cyclic oligomer formation.

-

Monomer Ratio: The initial molar ratio of BDO to TPA or DMT can affect the end-group concentration and, consequently, the pathways for oligomer formation.

-

Reaction Time: The duration of the polycondensation stage influences the extent to which the ring-chain equilibrium is established.

Quantitative Data on Oligomer Formation

The quantitative distribution of PBT oligomers is highly dependent on the specific manufacturing process and conditions. However, several studies have provided valuable insights into the typical oligomer content.

| Oligomer Type | Concentration Range (mg/g of PBT) | Analytical Method | Reference |

| Total Oligomers | 1.87 - 6.10 | HPLC-MS/DAD | [2] |

| Cyclic Oligomers | Predominant fraction of total oligomers | HPLC-MS/DAD | [2] |

| Cyclic Dimer | - | HPLC-MS/DAD | [3] |

| Cyclic Trimer | - | HPLC-MS/DAD | [3] |

Note: The table summarizes general findings. Specific values can vary significantly based on the PBT grade and manufacturing process.

Experimental Protocols

PBT Synthesis and Monitoring of Oligomer Formation

A detailed experimental protocol for the synthesis of PBT with a focus on monitoring oligomer formation is outlined below. This protocol is a composite of typical laboratory-scale polyester synthesis procedures.

Materials:

-

Terephthalic acid (TPA) or Dimethyl terephthalate (DMT)

-

1,4-butanediol (BDO)

-

Titanium(IV) butoxide (TBT) or other suitable catalyst

-

Antioxidant (e.g., Irganox 1010)

-

High-purity nitrogen gas

-

Solvents for analysis (e.g., hexafluoroisopropanol (HFIP), chloroform)

Apparatus:

-

Glass reactor equipped with a mechanical stirrer, nitrogen inlet, condenser, and vacuum connection.

-

Heating mantle with temperature controller.

-

Vacuum pump.

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector.

Procedure:

-

Charging the Reactor: Charge the reactor with TPA (or DMT) and BDO in a specified molar ratio (e.g., 1:1.5). Add the catalyst and antioxidant.

-

Esterification/Transesterification: Heat the mixture under a slow stream of nitrogen to a temperature of 180-220°C. Water (for TPA) or methanol (for DMT) will be distilled off. Monitor the reaction progress by measuring the amount of distillate.

-

Polycondensation: Once the theoretical amount of distillate is collected, gradually increase the temperature to 240-260°C and slowly apply a vacuum (down to <1 mbar). BDO will be distilled off as the molecular weight of the polymer increases.

-

Sampling: At regular intervals during the polycondensation stage, carefully extract small samples of the molten polymer.

-

Sample Preparation for Analysis: Dissolve a known amount of the polymer sample in a suitable solvent mixture (e.g., HFIP/chloroform). Precipitate the high molecular weight polymer by adding a non-solvent (e.g., methanol). The supernatant will contain the soluble oligomers.

-

Analysis: Analyze the supernatant containing the oligomers by HPLC-UV/MS to identify and quantify the different oligomer species.

Protocol for Oligomer Analysis in a Final PBT Product

This protocol describes the extraction and analysis of oligomers from a solid PBT sample.[3]

Materials:

-

PBT sample (pellets, film, etc.)

-

Dichloromethane or other suitable solvent

-

Methanol

-

HPLC-grade solvents for the mobile phase

Apparatus:

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

HPLC-MS system

Procedure:

-

Sample Preparation: Mill or cut the PBT sample into small pieces to increase the surface area.

-

Extraction: Place a known weight of the prepared sample in a flask with a measured volume of dichloromethane. Sonicate the mixture for a specified time (e.g., 3 hours) to extract the oligomers.

-

Separation: Centrifuge the mixture to separate the polymer from the solvent containing the extracted oligomers.

-

Concentration: Carefully decant the supernatant and concentrate it using a rotary evaporator.

-

Analysis: Redissolve the concentrated extract in a suitable solvent and analyze it using an HPLC-MS system to identify and quantify the oligomers.

Visualizing the Mechanisms and Workflows

Signaling Pathways and Logical Relationships

Caption: Logical relationship of PBT oligomer formation pathways.

Experimental Workflows

Caption: Experimental workflow for PBT oligomer analysis.

Chemical Signaling Pathways

References

- 1. US5237042A - Process for the preparation of polybutylene terephthalate based polymer - Google Patents [patents.google.com]

- 2. mosh-moah.de [mosh-moah.de]

- 3. Purification of Polybutylene Terephthalate by Oligomer Removal Using a Compressed CO2 Antisolvent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

A Toxicological Deep Dive into PBT Oligomers: A Technical Guide for Scientists

For Immediate Release

This technical guide provides a comprehensive overview of the current state of toxicological assessment for Polybutylene Terephthalate (PBT) oligomers. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on the migration, in-silico evaluation, and in-vitro fate of these compounds, highlighting key considerations for risk assessment. While significant data gaps in direct toxicological testing of PBT oligomers exist, this guide outlines a logical framework for their evaluation based on current scientific understanding.

Executive Summary

Polybutylene Terephthalate (PBT) is a widely used polyester in food contact materials, medical device components, and other applications. During the polymerization process, the formation of low molecular weight oligomers, both cyclic and linear, is an unavoidable outcome.[1][2] These oligomers have the potential to migrate into food, pharmaceuticals, and biological systems, necessitating a thorough toxicological evaluation.[1][3] Current assessments rely heavily on the Threshold of Toxicological Concern (TTC) concept, migration studies, and in-vitro models of physiological processes. A critical finding in the risk assessment of PBT oligomers is the evidence of hydrolysis of potentially more hazardous cyclic oligomers into their less toxic linear counterparts within the gastrointestinal tract.[4][5] This guide provides a structured approach to understanding and evaluating the toxicological profile of PBT oligomers.

PBT Oligomer Landscape: Migration and In Silico Toxicology

The initial step in the toxicological assessment of PBT oligomers involves understanding their presence in the material and their potential for migration. Studies have consistently shown that cyclic oligomers are present in higher concentrations within PBT materials compared to linear oligomers.[1][3][6]

Quantitative Data on Oligomer Content and Migration

The following tables summarize the quantitative data from studies on PBT oligomer content and migration into various food simulants.

| Parameter | Value | Source |

| Total Oligomer Content in PBT | 1.87 - 6.10 mg/g | [1][6] |

| Predominant Oligomer Type in PBT | Cyclic > Linear | [1][3][6] |

| Migration Condition | Food/Simulant | Migrating Species | Migration Level | Source |

| Repeated Use (3x), 70°C, 2h | Milk | Cyclic Oligomers | 218 µg/L | [1] |

| Frying Simulation, 200°C, 10 min | Sunflower Oil | Cyclic Oligomers | 7.5 mg/kg | [1][6] |

| Repeated Use, 100°C, 2h | Water | Linear Oligomers | 0.29 mg/item | [2][7] |

| Repeated Use, 100°C, 2h | Water | Cyclic Dimer | 0.05 mg/item | [2][7] |

In Silico Toxicological Classification

In the absence of extensive empirical toxicological data, the Threshold of Toxicological Concern (TTC) approach, based on structural alerts (Cramer classification), is a primary tool for initial risk assessment.

| Oligomer Type | Cramer Class | Toxicological Concern | Daily Intake Threshold | Source |

| Cyclic PBT Oligomers | III | High | 90 µ g/person/day | [1][4] |

| Linear PBT Oligomers | I | Low | 1800 µ g/person/day | [1][4] |

The Critical Role of Hydrolysis in Risk Assessment

A pivotal aspect of PBT oligomer toxicology is the hydrolysis of cyclic oligomers in the gastrointestinal tract. In-vitro studies simulating intestinal conditions have demonstrated a rapid conversion of cyclic PBT oligomers to their linear forms.[4] This is a crucial consideration as linear oligomers are classified as having a significantly lower toxicological concern.[4]

Figure 1: Hydrolysis of Cyclic PBT Oligomers in the GI Tract.

Proposed Toxicological Assessment Workflow

Given the current data landscape, a tiered approach to the toxicological assessment of PBT oligomers is recommended. This workflow prioritizes the evaluation of hydrolysis and the toxicity of the resulting products.

Figure 2: Recommended Toxicological Assessment Workflow for PBT Oligomers.

Experimental Protocols

While specific studies on PBT oligomers are limited, the following outlines the methodologies for key experiments based on standard guidelines and relevant research.

In Vitro Intestinal Hydrolysis of Cyclic PBT Oligomers

This protocol is adapted from the methodology described in studies demonstrating the hydrolysis of polyester oligomers.[4]

-

Preparation of Simulated Intestinal Fluid (SIF): Prepare SIF according to the United States Pharmacopeia (USP) standards, containing pancreatin and bile salts at physiological pH.

-

Incubation: Dissolve a known concentration of isolated cyclic PBT oligomers in a suitable solvent and add to the SIF. Incubate at 37°C with gentle agitation.

-

Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Quenching and Extraction: Stop the enzymatic reaction by adding a quenching solvent (e.g., acetonitrile). Extract the oligomers from the aqueous matrix using a suitable organic solvent.

-

Analysis: Analyze the extracts using High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) to identify and quantify the remaining cyclic oligomers and the formation of linear oligomers.

Genotoxicity Assessment: Bacterial Reverse Mutation Test (Ames Test)

This protocol is based on OECD Test Guideline 471.

-

Test Strains: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect different types of mutations.

-

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 mix) to assess the mutagenicity of the parent compound and its metabolites.

-

Exposure: Expose the bacterial strains to a range of concentrations of the test substance (e.g., linear PBT oligomers, monomers) in a suitable solvent.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies and compare to the negative control to determine mutagenic potential.

Cytotoxicity Assessment: MTT Assay

This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Culture: Plate a suitable cell line (e.g., Caco-2 for intestinal models) in a 96-well plate and allow cells to adhere overnight.

-

Treatment: Expose the cells to various concentrations of the PBT oligomer extracts for a defined period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

Toxicological Profile of PBT Monomers

In the event of complete hydrolysis, the toxicological profiles of the constituent monomers, terephthalic acid and 1,4-butanediol, become relevant.

-

1,4-Butanediol: The National Toxicology Program (NTP) has concluded that 1,4-butanediol is rapidly metabolized to gamma-hydroxybutyric acid (GHB) and is not considered carcinogenic in animals.[8][9]

-

Terephthalic Acid: While specific data was not retrieved in the context of this focused search, it is generally considered to be of low toxicity.

Signaling Pathways: A Knowledge Gap and Future Directions

Currently, there is a significant lack of data on the specific cellular signaling pathways that may be affected by PBT oligomers. Research on structurally similar compounds, such as PET, has suggested potential interactions with pathways like the HER2 signaling cascade by PET microplastics.[10] However, direct evidence for PBT oligomers is wanting. Future research should focus on transcriptomic and proteomic analyses of cells exposed to PBT oligomers to identify potential molecular targets and affected signaling pathways.

Conclusion and Future Outlook

The toxicological assessment of PBT oligomers is a complex issue characterized by a notable lack of direct experimental data. However, a weight-of-evidence approach, strongly supported by the demonstrated in-vitro hydrolysis of cyclic oligomers to their less toxic linear forms, suggests a lower overall risk than might be inferred from the initial Cramer classification of the cyclic compounds. The European Food Safety Authority (EFSA) has also issued an opinion that, under specific conditions of use, cyclic PBT oligomers are not a safety concern.[6]

Future research is critical to fill the existing data gaps. This should include:

-

In-vivo toxicokinetic studies to confirm the hydrolysis of cyclic PBT oligomers in a living system.

-

Comprehensive in-vitro and in-vivo toxicity testing of isolated linear and cyclic PBT oligomers to establish definitive toxicological endpoints such as NOAEL (No Observed Adverse Effect Level).

-

Mechanistic studies to elucidate any potential interactions with cellular signaling pathways.

This technical guide provides a robust framework for the current toxicological assessment of PBT oligomers and a roadmap for future research to ensure a comprehensive understanding of their potential impact on human health.

References

- 1. Study investigates quantity and risk of oligomers in PBT | Food Packaging Forum [foodpackagingforum.org]

- 2. Linear and cyclic oligomers in polybutylene terephthalate for food contact materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oligomers in PBT and PEN polyesters | Food Packaging Forum [foodpackagingforum.org]

- 4. In vitro intestinal digestibility of cyclic aromatic polyester oligomers from polyethylene terephthalate (PET) and polybutylene terephthalate (PBT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Safety evaluation of the substance cyclic oligomers of (butylene terephthalate),CAS No. 263244-54-8, for use in food contact materials | EFSA [efsa.europa.eu]

- 7. Linear and cyclic oligomers in polybutylene terephthalate for food contact materials | Semantic Scholar [semanticscholar.org]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. NTP summary report on the metabolism, disposition, and toxicity of 1,4-butanediol (CAS No. 110-63-4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. doaj.org [doaj.org]

Solubility of Polybutylene Terephthalate (PBT) Trimer: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the solubility of Polybutylene Terephthalate (PBT) trimer in common organic solvents. Due to a lack of specific data on the linear PBT trimer, this document focuses on the solubility of the closely related cyclic PBT trimer, which is more extensively studied. The principles and methodologies described herein are broadly applicable to understanding the solubility of PBT oligomers in general.

Introduction to PBT and its Oligomers

Polybutylene terephthalate (PBT) is a semi-crystalline thermoplastic polyester known for its excellent mechanical and thermal properties.[1] During the synthesis of PBT, cyclic oligomers are often formed as byproducts.[1] These oligomers can influence the final properties of the polymer and their solubility is a critical factor in purification processes and in understanding their potential for migration from PBT-based materials.[1][2] The PBT trimer, a molecule composed of three repeating units of butylene terephthalate, exists in both linear and cyclic forms. While specific solubility data for the linear trimer is scarce, studies on cyclic PBT oligomers provide valuable insights into their solubility behavior.[3][4]

Qualitative Solubility of Cyclic PBT Trimer

The solubility of cyclic PBT oligomers, including the trimer, has been investigated in a range of common organic solvents. Generally, PBT and its oligomers exhibit poor solubility in most standard organic solvents at room temperature.[1] However, they are soluble in highly fluorinated alcohols and chlorinated solvents.[1][3]

The following table summarizes the qualitative solubility of cyclic PBT trimer in various organic solvents based on available literature.

| Solvent | Abbreviation | Solubility of Cyclic PBT Trimer |

| Methanol | MeOH | Insoluble[3] |

| Ethanol | EtOH | Insoluble[3] |

| Isopropanol | IsOH | Insoluble[3] |

| Acetonitrile | MeCN | Insoluble[3] |

| Dimethylformamide | DMF | Insoluble[3] |

| Dichloromethane | DCM | Partially Soluble[3] |

| Chloroform | CHCl₃ | Soluble[3] |

| 1,1,1,3,3,3-Hexafluoro-2-propanol | HFIP | Soluble[1][3] |

| 2,2,2-Trifluoroethanol | TFE | Soluble[3] |

Note: The solubility of this compound is expected to follow a similar trend, although minor differences may exist due to the different molecular geometry.

Experimental Protocol for Solubility Determination

A standardized experimental protocol is crucial for obtaining reproducible solubility data. The following methodology is a general guideline for determining the solubility of a PBT trimer in various organic solvents. This protocol is adapted from general procedures for determining polymer solubility.[5]

3.1. Materials and Equipment

-

PBT Trimer (linear or cyclic)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

3.2. Procedure

-

Preparation of Stock Solutions: Prepare a series of standard solutions of the PBT trimer in a solvent in which it is freely soluble (e.g., HFIP) at known concentrations. These will be used to create a calibration curve.

-

Sample Preparation: Accurately weigh a known amount of PBT trimer (e.g., 10 mg) into several vials.

-

Solvent Addition: Add a precise volume of the test solvent to each vial to create a suspension.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C). Allow the samples to equilibrate for a set period (e.g., 24-48 hours) to ensure that the solution reaches saturation.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter. Analyze the concentration of the dissolved PBT trimer in the filtrate using a suitable analytical method such as HPLC or GC, by comparing the response to the previously generated calibration curve.

-

Data Interpretation: The determined concentration represents the solubility of the PBT trimer in the specific solvent at the tested temperature.

Workflow for Experimental Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of PBT trimer solubility.

Caption: Experimental workflow for determining the solubility of PBT trimer.

Factors Influencing Solubility

Several factors can influence the solubility of PBT trimers:

-

Solvent Polarity: As a polar molecule, PBT and its oligomers tend to be more soluble in polar aprotic solvents and solvents capable of strong hydrogen bonding.

-

Temperature: For most solid solutes, solubility increases with temperature. This is expected to be the case for PBT trimers.

-

Molecular Weight: Generally, the solubility of polymers and oligomers decreases as their molecular weight increases.[6]

-

Crystallinity: The crystalline nature of PBT contributes to its low solubility. Energy is required to overcome the crystal lattice energy before dissolution can occur.

Conclusion

While specific quantitative solubility data for this compound remains elusive in publicly available literature, the qualitative data for the cyclic analogue provides a strong indication of its solubility profile. The PBT trimer is generally insoluble in common organic solvents but shows good solubility in specialized solvents like HFIP and chloroform. The provided experimental protocol offers a robust framework for researchers to determine the precise solubility of this compound in solvents relevant to their specific applications. Understanding these solubility characteristics is essential for the purification, analysis, and risk assessment of PBT materials.

References

- 1. Purification of Polybutylene Terephthalate by Oligomer Removal Using a Compressed CO2 Antisolvent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oligomers in PBT and PEN polyesters | Food Packaging Forum [foodpackagingforum.org]

- 3. Isolation, Characterization and Structural Elucidation of Polybutylene Terephthalate Cyclic Oligomers and Purity Assessment Using a 1H qNMR Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. kinampark.com [kinampark.com]

In-Depth Technical Guide: Linear Polybutylene Terephthalate (PBT) Trimer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CAS Number and Chemical Identity

A dedicated CAS (Chemical Abstracts Service) Registry Number for the linear PBT trimer has not been identified in a review of scientific literature and chemical databases. The broader category of poly(butylene terephthalate) is identified by CAS Numbers 24968-12-5 and 26062-94-2 . In contrast, the cyclic PBT trimer is well-defined with CAS Number 63440-94-8 .

Linear and cyclic oligomers are non-intentionally added substances (NIAS) that form as by-products during the polycondensation process of PBT synthesis. While cyclic oligomers are typically more abundant within the PBT material, linear oligomers have been shown to be more relevant in migration studies, particularly into aqueous environments.

Table 1: Chemical Identity of PBT and its Trimer Oligomers

| Compound | CAS Number | Molecular Formula (Trimer) | Molecular Weight (Trimer) |

| Poly(butylene terephthalate) | 24968-12-5, 26062-94-2 | (C₁₂H₁₂O₄)n | Variable |

| This compound | Not available | C₃₆H₄₀O₁₃ | 672.7 g/mol |

| Cyclic PBT Trimer | 63440-94-8 | C₃₆H₃₆O₁₂ | 660.7 g/mol |

Formation and Synthesis of Linear PBT Oligomers

Linear PBT oligomers, including the trimer, are formed during the melt polycondensation of 1,4-butanediol and terephthalic acid or its dimethyl ester. The formation of these oligomers is a natural consequence of the step-growth polymerization mechanism. The process involves esterification or transesterification followed by polycondensation at high temperatures and under vacuum to remove the condensation by-products (water or methanol).

While specific protocols for the targeted synthesis of this compound are not prevalent in the literature, its formation can be understood as an intermediate step in the overall polymerization. The general process is outlined below.

Logical Workflow for PBT Synthesis and Oligomer Formation

Caption: PBT synthesis workflow leading to polymer and oligomer formation.

Quantitative Data on PBT Oligomers

Quantitative analysis of PBT oligomers is crucial for assessing their migration from food contact materials and for toxicological studies. Research has shown that the total oligomer content in PBT can vary.

Table 2: Summary of Quantitative Data for PBT Oligomers

| Parameter | Value | Source |

| Total Oligomer Content in PBT | 1.87 - 6.10 mg/g | [1][2] |

| Relative Abundance of Cyclic Oligomers in PBT | Typically >90% of total oligomers | [3] |

| Migration of Linear Oligomers (Water, 100°C, 2h, 3rd migration) | 0.29 mg/item | [3] |

| Migration of Cyclic Oligomers (Milk, 70°C, 2h, 3rd migration) | 218 µg/L | [1][2] |

| Migration of Cyclic Oligomers (Sunflower Oil, 200°C, 10 min) | 7.5 mg/kg | [4] |

Experimental Protocols

Extraction of Oligomers from PBT Material

A common method for the exhaustive extraction of oligomers from PBT for analytical purposes is ultrasonication with a suitable solvent.

Protocol: Ultrasonic Extraction

-

Sample Preparation: Mill PBT pellets or cut articles into small pieces to increase the surface area.

-

Extraction: Place a known weight of the milled PBT sample into a flask. Add dichloromethane.

-

Ultrasonication: Sonicate the mixture for 3 hours.

-

Filtration and Concentration: Filter the extract to remove polymer particles. Evaporate the solvent to concentrate the oligomers.

-

Reconstitution: Reconstitute the residue in a suitable solvent (e.g., acetonitrile) for analysis.[2]

Analysis of PBT Oligomers by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry is a powerful technique for the identification and quantification of PBT oligomers.

Protocol: HPLC-DAD/ESI-MS Analysis

-

Chromatographic System: A standard HPLC system with a Diode Array Detector (DAD) and an Electrospray Ionization Mass Spectrometer (ESI-MS).

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile is commonly employed.

-

Detection: DAD is used for quantification based on the terephthalate chromophore. ESI-MS is used for identification based on the mass-to-charge ratio of the oligomers.

-

Quantification: Due to the lack of commercial standards for individual linear oligomers, quantification is often performed using an external standard such as bis(2-hydroxyethyl) terephthalate (BHET) or by calculating the overall oligomer content after hydrolysis to terephthalic acid.[3][4]

Workflow for Oligomer Analysis

Caption: Experimental workflow for the analysis of PBT oligomers.

Toxicological Assessment and Biological Pathways

Direct experimental toxicological data for PBT oligomers, both linear and cyclic, is limited.[5] In the absence of such data, the Threshold of Toxicological Concern (TTC) concept is often applied for risk assessment.

-

Cyclic PBT Oligomers: In silico assessments categorize cyclic polyester oligomers under Cramer Class III , which suggests potential significant toxicity. The recommended maximum daily intake under this class is 90 µg per person.[1][6]

-

Linear PBT Oligomers: Assuming a best-case scenario where all migrating oligomers are linear, they are often considered under Cramer Class I , which has a much higher daily threshold of 1800 µg per person.[1]

It is important to note that the potential for hydrolysis of cyclic oligomers in the gastrointestinal tract could reduce their toxicity.[4][5]

Signaling Pathways

There is currently no scientific evidence to suggest that linear or cyclic PBT oligomers are involved in specific biological signaling pathways in a regulated manner. As synthetic xenobiotics, their interactions with biological systems are more likely to be disruptive rather than functioning as signaling molecules. Toxicological studies would focus on endpoints such as cytotoxicity, genotoxicity, and endocrine disruption rather than specific signaling pathway modulation.

Conclusion

The this compound is an important, albeit often overlooked, component of poly(butylene terephthalate) materials. While it lacks a specific CAS number, its presence and potential for migration are of interest to researchers in material science, food safety, and toxicology. The methodologies for its extraction and analysis are well-established, relying on standard chromatographic and mass spectrometric techniques. Future research should focus on the targeted synthesis of linear PBT oligomers to enable more detailed toxicological studies and to clarify their potential health impacts. The provided data and protocols in this guide serve as a valuable resource for professionals working with or studying these materials.

References

- 1. Study investigates quantity and risk of oligomers in PBT | Food Packaging Forum [foodpackagingforum.org]

- 2. fitness-foodpackaging.com [fitness-foodpackaging.com]

- 3. Linear and cyclic oligomers in polybutylene terephthalate for food contact materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oligomers in polybutylene terephthalate for food contact-strategies on identification, quantification, and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Poly(ethylene terephthalate), Poly(butylene terephthalate), and Polystyrene Oligomers: Occurrence and Analysis in Food Contact Materials and Food - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Weight Determination of Polybutylene Terephthalate (PBT) Oligomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies employed for the determination of the molecular weight of Polybutylene Terephthalate (PBT) oligomers. PBT, a thermoplastic engineering polymer, is utilized in a wide array of applications, and the characterization of its oligomeric components is crucial for quality control, regulatory compliance, and understanding material properties. This document details the predominant analytical techniques, presents experimental protocols, and summarizes key quantitative data.

Introduction to PBT Oligomers

Polybutylene terephthalate is synthesized from the polymerization of 1,4-butanediol and terephthalic acid. During this process, in addition to the high molecular weight polymer, a series of low molecular weight species known as oligomers are formed. These can be both cyclic and linear in structure. The presence and distribution of these oligomers can significantly impact the material's performance, including its mechanical strength, thermal stability, and migration characteristics, which is of particular concern in food contact and medical applications.[1][2] Therefore, accurate molecular weight determination of these oligomers is a critical aspect of PBT characterization.

Core Analytical Techniques

The primary methods for the molecular weight determination of PBT oligomers include chromatographic and spectrometric techniques. Each offers unique advantages in terms of resolution, sensitivity, and structural elucidation.

-

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS): This is a powerful technique for separating and identifying individual oligomeric species.[1] Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (qTOF), allows for precise mass determination and fragmentation analysis, aiding in structural confirmation.[3][4][5]

-

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): MALDI-TOF MS is a soft ionization technique that is highly effective for the analysis of synthetic polymers and oligomers.[6] It allows for the determination of the molecular weight distribution and the identification of different oligomeric series and end-groups.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly proton (¹H) and carbon-13 (¹³C) NMR, is an indispensable tool for the structural elucidation of PBT oligomers.[5] Quantitative NMR (qNMR) can also be employed for purity assessment and quantification of isolated oligomers.[3][4][5]

-

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC separates molecules based on their hydrodynamic volume in solution, providing information on the molecular weight distribution of a polymer sample.[8] It is a valuable technique for analyzing the overall distribution of PBT oligomers and higher molecular weight polymers.

Experimental Protocols and Data

This section provides detailed experimental protocols for the key analytical techniques and summarizes quantitative data for PBT oligomers in tabular format.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a cornerstone for the separation and identification of individual PBT oligomers.

Caption: Workflow for PBT oligomer analysis by UHPLC-qTOF-MS.

-

Sample Preparation: PBT samples are typically extracted with a suitable solvent like dichloromethane using ultrasonication.[2] The extract is then filtered through a 0.22 µm syringe filter prior to injection.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is commonly used.[9]

-

Mobile Phase: A gradient elution with water and methanol, both containing 0.1% formic acid, is effective for separating the oligomers.[5]

-

Flow Rate: A typical flow rate is around 0.2-0.4 mL/min.

-

Column Temperature: The column is often maintained at 40°C.[5]

-

-

Mass Spectrometry Conditions:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

-

Analysis: High-resolution mass spectra are acquired to determine the accurate mass-to-charge ratio (m/z) of the oligomers.

-

Fragmentation: MS/MS experiments are performed to obtain fragmentation patterns for structural confirmation of the identified oligomers.[5]

-

| Oligomer | Repeating Units (n) | Molecular Formula | Theoretical Molecular Weight (Da) |

| Dimer | 2 | C₂₄H₂₄O₈ | 440 |

| Trimer | 3 | C₃₆H₃₆O₁₂ | 660 |

| Tetramer | 4 | C₄₈H₄₈O₁₆ | 880 |

| Pentamer | 5 | C₆₀H₆₀O₂₀ | 1100 |

Data sourced from EU Regulation No. 10/2011 as cited in technical articles.[5]

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is a rapid and sensitive method for the characterization of the molecular weight distribution of PBT oligomers.

Caption: Workflow for PBT oligomer analysis by MALDI-TOF MS.

-

Sample Preparation:

-

PBT Solution: The PBT sample is dissolved in a suitable solvent mixture, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and chloroform.[7]

-

Matrix: A suitable matrix is chosen to absorb the laser energy and promote ionization. For PBT, 2,4,6-trihydroxyacetophenone (THAP) has been shown to be effective.[7]

-

Cationizing Agent: A salt, such as sodium iodide (NaI), is often added to promote the formation of single-charged ions.

-

Mixing: The sample solution, matrix solution, and cationizing agent are mixed in a specific ratio.

-

-

Analysis:

-

Deposition: A small volume of the mixture is deposited onto a MALDI target plate and allowed to air dry, leading to the co-crystallization of the sample and matrix.

-

Desorption/Ionization: The sample spot is irradiated with a pulsed UV laser, causing the desorption and ionization of the PBT oligomers.

-

Detection: The ions are accelerated into a time-of-flight mass analyzer, and their mass-to-charge ratios are determined based on their flight time.

-

| Parameter | Description | Typical Value Range |

| Mn | Number-Average Molecular Weight | Varies with sample |

| Mw | Weight-Average Molecular Weight | Varies with sample |

| PDI (Đ) | Polydispersity Index (Mw/Mn) | Typically > 1.1 for oligomer mixtures |

| Repeating Unit Mass | Mass of the Butylene Terephthalate Unit | 220 Da |

Absolute molecular masses of PBT determined by MALDI-TOF-MS have been found to be considerably lower than those determined with SEC using polystyrene standards.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of PBT oligomers.

Caption: Logical flow for PBT oligomer structural elucidation using NMR.

-

Sample Preparation: The isolated PBT oligomer is dissolved in a deuterated solvent, such as a mixture of deuterated chloroform (CDCl₃) and trifluoroacetic acid (TFA) (e.g., 8:1, v/v), to ensure complete dissolution.[5]

-

NMR Experiments:

-

1D NMR: ¹H and ¹³C{¹H} NMR spectra are acquired to identify the different types of protons and carbons in the molecule.

-

2D NMR: A suite of 2D NMR experiments, including COSY, HSQC, and HMBC, are performed to establish the connectivity between atoms and confirm the overall structure.[5]

-

-

Data Analysis: The chemical shifts, coupling constants, and cross-peaks in the NMR spectra are analyzed to provide a definitive structural assignment of the oligomer.

| Protons | Chemical Shift (ppm) | Multiplicity | Assignment |

| a | ~8.1 | s | Terephthalate protons |

| b | ~4.4 | t | Methylene protons adjacent to ester oxygen |

| c | ~2.0 | m | Methylene protons adjacent to other methylene group |

Note: Chemical shifts are approximate and can vary depending on the solvent and oligomer size. 's' denotes singlet, 't' denotes triplet, and 'm' denotes multiplet.

Conclusion

The molecular weight determination of PBT oligomers is a multifaceted process that relies on a combination of advanced analytical techniques. HPLC-MS provides excellent separation and identification capabilities for individual oligomers. MALDI-TOF MS offers a rapid assessment of the overall molecular weight distribution. NMR spectroscopy is the gold standard for unequivocal structural elucidation. The selection of the most appropriate technique, or combination of techniques, will depend on the specific analytical goals, whether it be routine quality control, in-depth structural characterization, or regulatory submission. The protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with PBT materials.

References

- 1. Oligomers in polybutylene terephthalate for food contact-strategies on identification, quantification, and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Study investigates quantity and risk of oligomers in PBT | Food Packaging Forum [foodpackagingforum.org]

- 3. Isolation, Characterization and Structural Elucidation of Polybutylene Terephthalate Cyclic Oligomers and Purity Assess… [ouci.dntb.gov.ua]

- 4. JRC Publications Repository [publications.jrc.ec.europa.eu]

- 5. Isolation, Characterization and Structural Elucidation of Polybutylene Terephthalate Cyclic Oligomers and Purity Assessment Using a 1H qNMR Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Optimized MALDI-TOF MS Strategy for Characterizing Polymers [frontiersin.org]

- 7. Characterization of poly(butylene terephthalate) by size-exclusion chromatography and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lcms.cz [lcms.cz]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Linear Polybutylene Terephthalate (PBT) Trimer

Audience: Researchers, scientists, and drug development professionals.

Introduction